2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine is a heterocyclic aromatic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine typically involves the reaction of cyanuric chloride with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine derivatives with altered ring saturation.
Scientific Research Applications
2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorine atoms enhance its binding affinity and specificity towards target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-Triazine
- 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-Triazine
- 2-chloro-4,6-bis(4-nitrophenyl)-1,3,5-Triazine
Uniqueness
2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C15H8ClF2N3 |
---|---|
Molecular Weight |
303.69 g/mol |
IUPAC Name |
2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H8ClF2N3/c16-15-20-13(9-1-5-11(17)6-2-9)19-14(21-15)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
MLVNYXXTYFTPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.